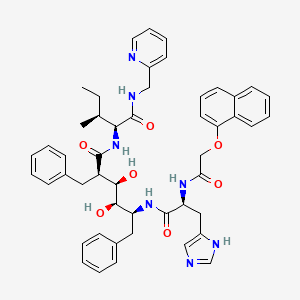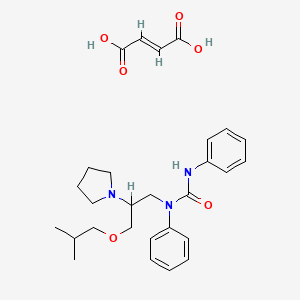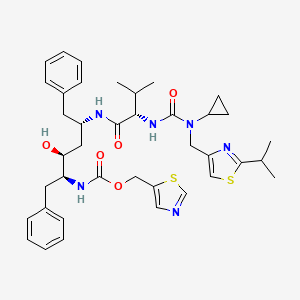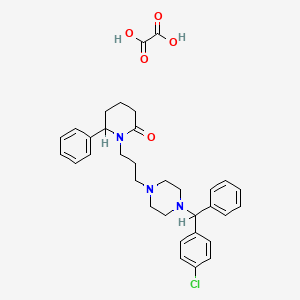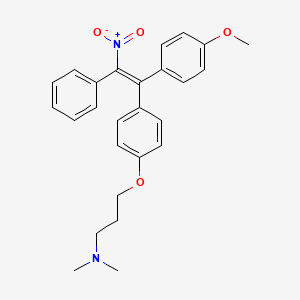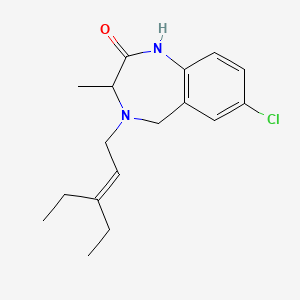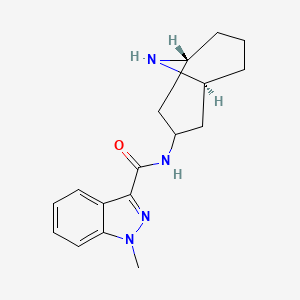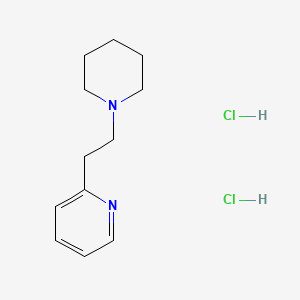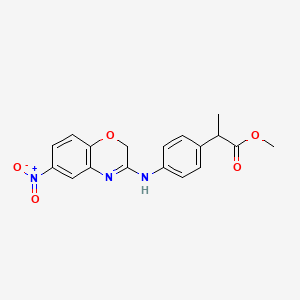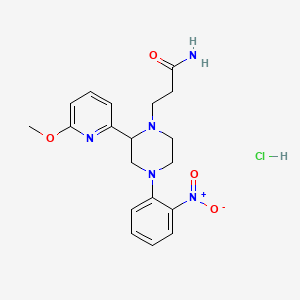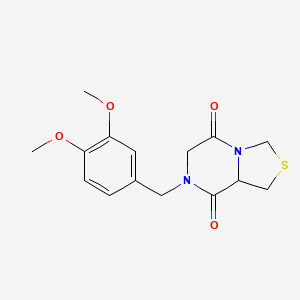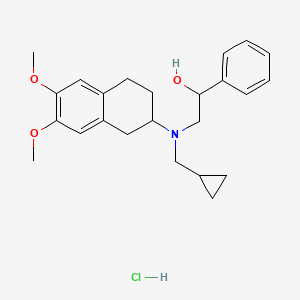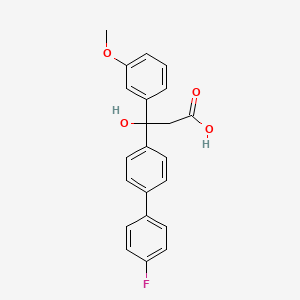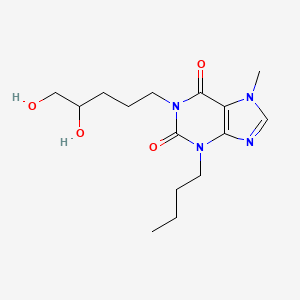
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine is a xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by its unique structure, which includes a butyl group, a dihydroxypentyl chain, and a methyl group attached to the xanthine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine typically involves multi-step organic reactions. The starting materials are often commercially available xanthine derivatives, which undergo alkylation and hydroxylation reactions to introduce the butyl and dihydroxypentyl groups, respectively. The reaction conditions usually involve the use of strong bases and organic solvents under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The xanthine core can be reduced under specific conditions to form dihydroxanthines.
Substitution: The butyl and dihydroxypentyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine has several applications in scientific research:
Chemistry: Used as a model compound to study xanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine involves its interaction with various molecular targets, including:
Adenosine Receptors: It may act as an antagonist, blocking the effects of adenosine and leading to increased alertness and reduced fatigue.
Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes, it can increase the levels of cyclic AMP (cAMP), leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theobromine: Found in chocolate, it has similar but milder effects compared to caffeine.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other xanthine derivatives. Its butyl and dihydroxypentyl groups may enhance its solubility and bioavailability, making it a valuable compound for further research and development.
Properties
CAS No. |
86257-03-6 |
|---|---|
Molecular Formula |
C15H24N4O4 |
Molecular Weight |
324.38 g/mol |
IUPAC Name |
3-butyl-1-(4,5-dihydroxypentyl)-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O4/c1-3-4-7-18-13-12(17(2)10-16-13)14(22)19(15(18)23)8-5-6-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3 |
InChI Key |
DUTVLFGDRFPFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC(CO)O)N(C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


